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Izorlisib Selectivity Profile

The table below summarizes the available quantitative data on Izorlisib's selectivity against Class I PI3K

isoforms and other related targets [1].

Target
Izorlisib (IC50 in
nM)

Inhibitor A
(Copanlisib)

Inhibitor B
(Pictilisib)

Inhibitor C
(LY294002)

PI3Kα 14 nM 0.5 nM (IC50) [2] Information
missing

Information
missing

PI3Kβ 120 nM Information
missing

Information
missing

Information
missing

PI3Kδ 400 nM Information
missing

Information
missing

Information
missing

PI3Kγ 36 nM Information
missing

Information
missing

Information
missing

PI3Kα E542K
Mutant

6.7 nM Information
missing

Information
missing

Information
missing
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Target
Izorlisib (IC50 in
nM)

Inhibitor A
(Copanlisib)

Inhibitor B
(Pictilisib)

Inhibitor C
(LY294002)

PI3Kα E545K
Mutant

6.7 nM Information

missing

Information

missing

Information

missing

PI3Kα H1047R
Mutant

5.6 nM Information

missing

Information

missing

Information

missing

mTOR >10,000 nM (No

inhibition)

Information

missing

Information

missing

Information

missing

Class II/III PI3Ks "Less inhibition"

(Qualitative) [1]

Information

missing

Information

missing

Information

missing

Other Kinases
(26 tested)

>10,000 nM (No

inhibition) [1]

Information

missing

Information

missing

Information

missing

Analysis of Selectivity: The data shows that Izorlisib is a potent and selective Class I PI3K inhibitor with

a strong preference for the PI3Kα isoform [1]. Its activity is even greater against common oncogenic

mutants of PI3Kα (E542K, E545K, H1047R). Notably, Izorlisib shows no significant activity against

mTOR or a panel of 26 other protein kinases at concentrations up to 10 µM, highlighting its clean off-target

profile [1]. A direct, fully quantitative comparison with other inhibitors is limited by incomplete public data

for all compounds.

Experimental Evidence & Protocols

The key findings on Izorlisib's selectivity and efficacy are supported by standard preclinical experimental

models [1].

In Vitro Kinase Assays: The primary method for determining IC50 values. This biochemical assay

measures a compound's ability to inhibit the phosphorylation activity of purified PI3K isoforms and
other kinases.

Cell-Based Efficacy Studies: Researchers used breast cancer cell lines (like KPL-4) to show that
Izorlisib effectively suppresses phosphorylation of key downstream signaling molecules in the

PI3K/AKT pathway, including Akt, PRAS40, FoxO1/3a, S6K, S6, and 4E-BP1 [1].
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In Vivo Xenograft Models: Izorlisib demonstrated potent antitumor activity in several different

xenograft models in mice that harbor PIK3CA mutations [1].

PI3K Signaling Pathway and Inhibitor Action

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently

hyperactive in cancer, and shows where Izorlisib acts [3] [2].
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PI3K/AKT/mTOR Signaling Pathway and Inhibitor Action
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This diagram shows that Izorlisib acts by directly inhibiting the activated Class I PI3K complex, preventing

the conversion of PIP2 to PIP3 and thereby blocking the subsequent activation of the oncogenic AKT/mTOR

signaling axis [3] [1] [2].

Key Conclusions for Researchers

High PI3Kα Selectivity: Izorlisib demonstrates a strong selectivity profile for PI3Kα, especially
against common gain-of-function mutants, making it a candidate for treating PIK3CA-mutant cancers

[1].
Clean Off-Target Profile: Its lack of inhibition against mTOR and a broad panel of kinases suggests

a potential for reduced off-target toxicity [1].
Data Gaps: A comprehensive, direct comparison with other PI3K inhibitors is challenging due to the

lack of publicly available, harmonized data for all compounds. Further head-to-head studies in
consistent experimental systems would be valuable.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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